molecular formula C19H23NO4 B124883 O-Acetylgalanthamine CAS No. 25650-83-3

O-Acetylgalanthamine

Cat. No. B124883
CAS RN: 25650-83-3
M. Wt: 329.4 g/mol
InChI Key: ZTWNMOVEDXUICV-QOKNQOGYSA-N
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Description

O-Acetylgalanthamine is an acetylated alkaloid, a natural product that can be isolated from Narcissus pseudonarcissus . It has a molecular weight of 329.39 and a chemical formula of C19H23NO4 .


Molecular Structure Analysis

The molecular structure of O-Acetylgalanthamine consists of 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be represented by the SMILES string: COC1=C2C(C@@=O)(CCN4C)C@@([H])O2)=C(C4)C=C1 .


Physical And Chemical Properties Analysis

O-Acetylgalanthamine has a molecular weight of 329.39 and a chemical formula of C19H23NO4 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Discovery in Natural Sources

  • O-Acetylgalanthamine, a known alkaloid, was identified as a natural product in bulbs of Narcissus pseudonarcissus. This discovery expanded the understanding of alkaloids in natural sources and their potential applications (Kreh, Matusch, & Witte, 1995).

Therapeutic Potential in Alzheimer's Disease

  • The alkaloid galanthamine, from which O-Acetylgalanthamine is derived, has been FDA-approved for treating mild to moderate Alzheimer’s disease due to its acetylcholinesterase inhibitory activity. Research on Rauhia species, a source of galanthamine-type structures, highlighted the importance of these alkaloids in Alzheimer’s treatment, underscoring the potential of O-Acetylgalanthamine in similar applications (Tallini et al., 2022).

Role in Acetylcholinesterase Inhibition

  • In a study of Nigerian Crinum species traditionally used for memory loss, alkaloids including derivatives similar to O-Acetylgalanthamine showed inhibitory properties against acetylcholinesterase, a target in Alzheimer's disease treatment. This suggests potential therapeutic uses of O-Acetylgalanthamine in neurodegenerative diseases (Houghton, Agbedahunsi, & Adegbulugbe, 2004).

Future Directions

While specific future directions for O-Acetylgalanthamine are not available, it’s worth noting that plant biodiversity is an important source of compounds with medicinal properties . The alkaloid galanthamine, first isolated from Galanthus woronowii (Amaryllidaceae), is approved by the FDA for the palliative treatment of mild to moderate Alzheimer’s disease due to its acetylcholinesterase (AChE) inhibitory activity . This suggests potential future research directions for related compounds like O-Acetylgalanthamine.

properties

IUPAC Name

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-12(21)23-14-6-7-19-8-9-20(2)11-13-4-5-15(22-3)18(17(13)19)24-16(19)10-14/h4-7,14,16H,8-11H2,1-3H3/t14-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWNMOVEDXUICV-QOKNQOGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Acetylgalanthamine

CAS RN

25650-83-3
Record name O-acetylgalanthamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
S Berkov, F Viladomat, C Codina… - Journal of mass …, 2012 - Wiley Online Library
… Fragment a formed the base ion in 3-O-acetylsanguinine (7) at m/z 256 as well as in 3-O-acetylgalanthamine and O-methylleucotamine (with a 3-hydroxybutanoyl group at C3) at m/z …
M Kreh, R Matusch, L Witte - Phytochemistry, 1995 - Elsevier
… The known O-acetylgalanthamine is reported for the first time as a natural product. 1,10-Diacetyl-10-norpluviine and O-acetylgalanthamine were identified by means of gas chromatogra…
Number of citations: 37 www.sciencedirect.com
LR Tallini, EH Osorio, S Berkov, L Torras-Claveria… - Plants, 2022 - mdpi.com
… for 4EY7 revealed that 3-O-acetylgalanthamine, 3-O-… values for the 3-O-acetylgalanthamine, narwedine, and lycoraminone … The stabilization of 3-O-acetylgalanthamine (20) is produced …
Number of citations: 3 www.mdpi.com
J Lisa-Molina, P Gómez-Murillo, I Arellano-Martín… - Molecules, 2023 - mdpi.com
Amaryllidaceae alkaloids are secondary metabolites with interesting medicinal properties. Almost every Narcissus species can synthesize them and constitute an excellent source for …
Number of citations: 2 www.mdpi.com
O Hoshino - The alkaloids, 1998 - books.google.com
… , the alkaloids isolated for the first time are included: norpluviine (25), 1-O-acetyl-10-Odemethylpluviine (26), 1, 10-O-diacetyl-10-O-demethylpluviine (27), and O-acetylgalanthamine (…
Number of citations: 208 books.google.com
DHR Barton, GW Kirby - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
N-(3-H ydroxy-4-methox yphen yl)-N-methyl-4-hydroxyphene thylamine, the theoretical biogenetic precursor of the alkaloid narwedine, has been synthesised. Oxidation of this diphenol …
Number of citations: 164 pubs.rsc.org
J Bastida, F Viladomat - Medicinal and Aromatic Plants. Industrial …, 2002 - books.google.com
… 70 epigalanthamine H OH Me 71 O-acetylgalanthamine OAc H Me 72 norgalanthamine OH HH 73 epinorgalanthamine H OH H 74 N-formylnorgalanthamine OH H CHO 75 narcisine …
Number of citations: 30 books.google.com
E Burke - 2016 - search.proquest.com
Semisynthetic, sustainable production of Sanguinine Page 1 Isolation, identification and chemical modification of Narcissus alkaloids A thesis submitted to the University of Manchester …
Number of citations: 4 search.proquest.com
M Kreh - 2002 - books.google.com
… of the then unknown natural products 1-O-acetyl-10-norpluviine, 10-norpluviine, O-methyloduline, N-demethylmasonine, 1, 10-diacetyl-10-norpluviine and O-acetylgalanthamine were …
Number of citations: 29 books.google.com
R Razakov, VN Bochkarev, KA Abduazimov… - Chemistry of Natural …, 1969 - Springer
Conclusions 1. Features of the mass spectrometric behavior of alkaloids of the galanthamine type have been established: the presence of strong M + and M — 1 peaks, the contraction …
Number of citations: 1 link.springer.com

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